2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is an organic compound characterized by a complex structure that incorporates a nitrile group, a phenyl ring, and a penta-2,4-diene chain. Its chemical formula is with a molecular weight of 239.31 g/mol. This compound is notable for its potential applications in various scientific and industrial fields due to its unique structural features and reactivity.
The compound is synthesized through multiple steps involving specific reaction conditions and reagents. It is commercially available through chemical suppliers and is often utilized in research settings.
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile falls under the category of organic compounds, specifically those containing nitriles and conjugated diene systems. It is classified as a synthetic organic intermediate with potential applications in medicinal chemistry and material science.
The synthesis of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile typically begins with the preparation of 2,2-Dimethylpropanoyl chloride. This intermediate is then reacted with various reagents to form the final product.
The molecular structure of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile can be represented by its canonical SMILES notation: CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N
. The compound features:
Property | Value |
---|---|
Molecular Formula | C16H17NO |
Molecular Weight | 239.31 g/mol |
IUPAC Name | 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile |
InChI | InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3 |
InChI Key | UULHKJBIYMWYJB-UHFFFAOYSA-N |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
Optimal conditions such as temperature and solvent choice are crucial for successful reactions .
The mechanism of action for 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets within biological systems. These interactions can lead to:
The exact mechanism varies based on context and specific target interactions.
The chemical properties include:
The applications of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile include:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7